1-(5-Methoxy-1,3-thiazol-2-yl)-3-[1-(1,3-thiazol-2-yl)piperidin-4-yl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Methoxy-1,3-thiazol-2-yl)-3-[1-(1,3-thiazol-2-yl)piperidin-4-yl]urea is a synthetic organic compound that features a unique structure combining thiazole and piperidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Methoxy-1,3-thiazol-2-yl)-3-[1-(1,3-thiazol-2-yl)piperidin-4-yl]urea typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Piperidine Derivative Synthesis: The piperidine ring is often synthesized through the hydrogenation of pyridine derivatives or via cyclization reactions involving appropriate precursors.
Urea Formation: The final step involves the reaction of the thiazole and piperidine derivatives with an isocyanate to form the urea linkage. This step typically requires mild heating and the presence of a base to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
1-(5-Methoxy-1,3-thiazol-2-yl)-3-[1-(1,3-thiazol-2-yl)piperidin-4-yl]urea can undergo various chemical reactions, including:
Oxidation: The methoxy group on the thiazole ring can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The urea linkage can be reduced to form amines.
Substitution: The thiazole rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed under appropriate conditions.
Major Products
Oxidation: Products include aldehydes or carboxylic acids.
Reduction: Products include primary or secondary amines.
Substitution: Products vary depending on the substituents introduced.
Scientific Research Applications
1-(5-Methoxy-1,3-thiazol-2-yl)-3-[1-(1,3-thiazol-2-yl)piperidin-4-yl]urea has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(5-Methoxy-1,3-thiazol-2-yl)-3-[1-(1,3-thiazol-2-yl)piperidin-4-yl]urea depends on its application:
Biological Targets: The compound may interact with enzymes or receptors, inhibiting or modulating their activity. For example, it could inhibit a specific enzyme by binding to its active site, preventing substrate access.
Pathways Involved: The pathways involved would depend on the specific biological target. For instance, if the compound acts as an antimicrobial agent, it might disrupt cell wall synthesis or protein synthesis in bacteria.
Comparison with Similar Compounds
Similar Compounds
1-(1,3-Thiazol-2-yl)-3-[1-(1,3-thiazol-2-yl)piperidin-4-yl]urea: Lacks the methoxy group, which may affect its biological activity and chemical reactivity.
1-(5-Methyl-1,3-thiazol-2-yl)-3-[1-(1,3-thiazol-2-yl)piperidin-4-yl]urea: Contains a
Properties
IUPAC Name |
1-(5-methoxy-1,3-thiazol-2-yl)-3-[1-(1,3-thiazol-2-yl)piperidin-4-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O2S2/c1-20-10-8-15-12(22-10)17-11(19)16-9-2-5-18(6-3-9)13-14-4-7-21-13/h4,7-9H,2-3,5-6H2,1H3,(H2,15,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMLFHFADEOULKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(S1)NC(=O)NC2CCN(CC2)C3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.